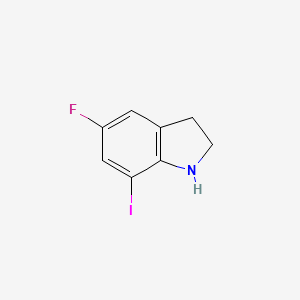

5-Fluoro-7-iodoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCHLSIDTFCJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 7 Iodoindoline and Analogous Halogenated Indolines

Convergent and Divergent Synthetic Approaches to Indoline (B122111) Frameworks

The construction of the indoline scaffold can be achieved through either convergent or divergent synthetic strategies. Convergent syntheses involve the coupling of two or more complex fragments in the later stages of a synthesis, while divergent approaches begin with a common intermediate that is diversified into a range of different products. The intramolecular cyclization strategies discussed herein are primarily convergent in nature, as they typically involve the synthesis of a substituted aniline (B41778) precursor followed by a ring-closing reaction to form the indoline.

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the indoline ring system. This approach involves the formation of a carbon-nitrogen bond between a nitrogen atom and a tethered side chain on an aromatic ring. The precursors for these cyclizations are often N-substituted 2-haloanilines, where the nitrogen substituent contains a reactive moiety such as an alkene.

Catalytic methods for indoline synthesis are highly favored due to their efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. These pathways can be further divided into transition metal-catalyzed processes, organocatalytic approaches, and photocatalytic strategies.

####### 2.1.1.1.1. Transition Metal-Catalyzed Processes (e.g., Palladium, Gold, Nickel, Rhodium, Copper)

Transition metals, particularly palladium, have been extensively used to catalyze the intramolecular cyclization for indoline synthesis. nih.gov The Heck reaction, for instance, is a well-established palladium-catalyzed method for the formation of carbon-carbon bonds, and its intramolecular variant, the aza-Heck reaction, can be used to form carbon-nitrogen bonds to construct the indoline ring. nih.govnih.gov In the context of synthesizing 5-fluoro-7-iodoindoline, a plausible precursor would be N-allyl-4-fluoro-2-iodoaniline. The palladium catalyst would facilitate the intramolecular coupling between the nitrogen atom and the allylic double bond.

Copper-catalyzed domino reactions have also been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates. researchgate.net This approach involves a copper-catalyzed amidation followed by an intramolecular nucleophilic substitution. While the direct application to this compound is not explicitly detailed, the methodology's tolerance for substituted 2-iodophenethyl mesylates suggests its potential applicability.

The choice of metal catalyst can be crucial in directing the outcome of the reaction. For instance, palladium and copper have been shown to catalyze different intramolecular bond-forming reactions from the same starting material to yield distinct heterocyclic scaffolds.

| Catalyst System | Precursor Type | Reaction Type | Key Features |

| Palladium-based | N-allyl-2-haloanilines | Aza-Heck Cyclization | Good functional group tolerance, applicable to complex ring systems. nih.govnih.gov |

| Copper-based | ortho-iodophenalkyl mesylates | Domino Amidation/Cyclization | Mild conditions, broad substrate scope. researchgate.net |

| Gold-based | N-allyl-2-alkynylanilines | Carbene insertion/Cyclization/Migration | Allows for C3 functionalization. rsc.org |

| Nickel/Photoredox | Iodoacetanilides and alkenes | Dual Catalysis | High regioselectivity for 3-substituted indolines. |

| Rhodium-based | Nitrones and alkynes | Annulation | Can lead to indolines or indoles depending on the substrate. |

####### 2.1.1.1.2. Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it has been applied to the enantioselective synthesis of indolines. beilstein-journals.org These methods often utilize chiral organic molecules, such as those derived from cinchona alkaloids or prolinol ethers, to catalyze the cyclization and control the stereochemistry of the product.

For the synthesis of halogenated indolines, an organocatalytic approach could involve the intramolecular Michael addition of an amine to an α,β-unsaturated system tethered to the aniline ring. While specific examples for this compound are not prevalent, the principles of organocatalysis suggest that a suitably designed precursor could undergo enantioselective cyclization. beilstein-journals.org The development of non-covalent organocatalysts that activate substrates through hydrogen bonding is a key area of research in this field. beilstein-journals.org

| Catalyst Type | Reaction Type | Key Features |

| Chiral Amines (e.g., from cinchona alkaloids) | Intramolecular Michael Addition | Enantioselective formation of substituted indolines. beilstein-journals.org |

| Chiral Phosphoric Acids | Cycloadditions | Can be used for the synthesis of various nitrogen-containing heterocycles. |

####### 2.1.1.1.3. Photocatalytic Strategies

Visible-light photocatalysis has gained significant attention as a green and efficient method for organic synthesis. dntb.gov.ua This approach utilizes a photocatalyst that, upon absorption of light, can initiate chemical reactions through single-electron transfer processes. For the synthesis of indolines, photocatalytic methods often involve the generation of a radical species that undergoes intramolecular cyclization.

A notable example is the visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines. nih.gov This reaction proceeds in the absence of a transition metal and can tolerate additional halogen substituents on the aromatic ring, as demonstrated with a chloro-substituted substrate. nih.gov This suggests that a similar strategy could be employed for the synthesis of this compound from N-allyl-4-fluoro-2-iodoaniline. The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the N-allyl-2-haloaniline and an organosilane reagent, which upon visible light irradiation, leads to the formation of the indoline product. nih.gov

| Photocatalyst | Precursor Type | Reaction Type | Key Features |

| Metal-free (EDA complex formation) | N-allyl-2-haloanilines | Reductive Radical Cyclization | Mild, metal-free conditions, tolerant of halogen substituents. nih.gov |

| Ruthenium-based | Styryl aryl azides | Annulation | Can be performed in cellular environments. dntb.gov.ua |

Radical cyclizations provide a powerful alternative to catalytic methods for the synthesis of indolines. nih.gov These reactions involve the generation of a radical, typically on the aromatic ring or the nitrogen side chain, which then adds to an unsaturated bond to form the five-membered ring of the indoline.

As mentioned in the photocatalytic section, a visible-light-mediated protocol has been developed for the intramolecular reductive cyclization of N-allyl-2-haloanilines. nih.gov This method relies on the generation of an aryl radical from the carbon-halogen bond, which then cyclizes onto the tethered allyl group. The reaction is efficient for substrates bearing an iodine or bromine at the 2-position of the aniline ring and is tolerant of other functional groups, including additional halogens. nih.gov This makes it a highly promising route for the synthesis of this compound.

| Radical Generation Method | Precursor Type | Key Features |

| Visible-light mediated (metal-free) | N-allyl-2-haloanilines | Mild conditions, good functional group tolerance. nih.gov |

| Tin hydrides (e.g., Bu3SnH) with radical initiator (e.g., AIBN) | N-allyl-2-haloanilines | Classic method, but with toxicity concerns associated with tin reagents. |

Intramolecular Cyclization Strategies for Indoline Ring Formation

Acid-Mediated Cyclizations

Acid-mediated cyclizations are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the indoline framework from acyclic precursors. These reactions typically involve the intramolecular cyclization of a suitably functionalized aniline derivative, where a Brønsted or Lewis acid acts as a catalyst to promote the ring-closing step. The specific nature of the precursor and the acid catalyst determines the reaction conditions and the scope of the methodology.

One of the most classic examples analogous to this approach is the Fischer indole (B1671886) synthesis, which can be adapted for indoline synthesis by subsequent reduction of the resulting indole. The process involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and cyclization. For halogenated indolines, this would involve starting with a halogenated phenylhydrazine.

More direct acid-catalyzed cyclizations often involve precursors with an electrophilic center that can be attacked by the aniline nitrogen. For instance, N-substituted anilines bearing a latent electrophile, such as an epoxide or a protected carbonyl group on the side chain, can be induced to cyclize under acidic conditions. The choice of acid, from strong protic acids like sulfuric acid or trifluoroacetic acid (TFA) to Lewis acids like copper(II) triflate (Cu(OTf)₂), can be crucial for achieving high yields and preventing side reactions, especially with sensitive halogenated substrates. rwth-aachen.de

Table 1: Examples of Acid-Mediated Cyclization Conditions This table is illustrative of general conditions often employed in such syntheses.

| Catalyst Type | Example Catalyst | Typical Substrate | Conditions |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | N-alkenyl aniline | Room Temp to Reflux |

| Brønsted Acid | Triflic Acid (TfOH) | N-acyl indole precursor | Room Temperature |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | N-acyl indole precursor | Mild Conditions |

Reductive Cyclization and Dehydrogenation Approaches

Reductive cyclization offers a highly efficient route to the indoline scaffold, often starting from ortho-substituted nitroarenes. This approach is particularly advantageous as it combines the reduction of a nitro group to an amine with the simultaneous or sequential cyclization to form the heterocyclic ring in a single synthetic operation. A common strategy involves the reduction of a 2-nitro-β-halostyrene derivative. The nitro group is reduced to an amino group, which then displaces the halide via intramolecular nucleophilic substitution to furnish the indoline ring.

A prominent method involves the use of iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid), which selectively reduces the nitro group in the presence of other functional groups. rwth-aachen.de This cascade reaction is initiated by the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. rwth-aachen.de This methodology is robust and can be applied to precursors bearing halogen substituents on the aromatic ring, providing direct access to compounds like 5-fluoroindoline (B1304769) or 7-iodoindoline (B15364983) derivatives.

Dehydrogenation, the process of converting an indoline to an indole, is also relevant in this context. rsc.org Sometimes, a synthetic route may proceed through an indole intermediate which is then reduced in a subsequent step to yield the desired indoline. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂/Pd), or the use of reducing agents like sodium cyanoborohydride. Conversely, dehydrogenation can be used to aromatize an indoline if the corresponding indole is the desired final product, using reagents like manganese dioxide (MnO₂) or chloranil. rsc.org

Table 2: Common Reagents for Reductive Cyclization and Related Transformations

| Transformation | Reagent System | Precursor Type | Product |

| Reductive Cyclization | Fe / HCl or Fe / AcOH | o-Nitrostyrene derivative | Substituted Indoline |

| Reductive Cyclization | H₂, Pd/C | o-Nitrostyrene derivative | Substituted Indoline |

| Indole Reduction | H₂, Pd/C or NaBH₃CN | Substituted Indole | Substituted Indoline |

| Indoline Dehydrogenation | MnO₂ or DDQ | Substituted Indoline | Substituted Indole |

[3+2] and [4+1] Annulation Reactions in Indoline Assembly

Annulation reactions, particularly [3+2] and [4+1] cycloadditions, represent a modern and highly versatile strategy for constructing the five-membered indoline ring with excellent control over stereochemistry. These methods involve the reaction of two components that contribute three and two atoms, or four and one atom, respectively, to form the final ring structure.

In a [3+2] annulation approach, an aniline derivative might act as a three-atom component (C-N-C), reacting with a two-atom synthon. For instance, the reaction between an aniline and a species containing two electrophilic carbons can lead to the formation of the indoline ring. Electrooxidative [3+2] annulations between indoles and anilines have been developed to synthesize more complex indolo[2,3-b]indoles, demonstrating the power of this approach in building fused ring systems without the need for metal catalysts or external oxidants. acs.org

[4+1] annulation reactions are also powerful for indoline synthesis. A typical strategy involves the reaction of an ortho-vinylaniline derivative (a four-atom component) with a carbene precursor (a one-atom component). Rhodium-catalyzed [4+1] annulation of o-acylanilines with 3-diazoindoline-2-imines has been shown to be an effective method. researchgate.net Similarly, palladium-catalyzed tandem [4+1] cycloadditions of vinyl-dihydro-benzoxazinones with N-tosylhydrazones provide diverse indolines with high diastereoselectivity under mild conditions. organic-chemistry.org These methods are valued for their ability to rapidly assemble complex indoline cores from readily available starting materials.

Table 3: Overview of Annulation Strategies for Indoline Synthesis

| Annulation Type | Atom Contribution | Example Reactants | Catalyst/Conditions |

| [3+2] Cycloaddition | Aryl Amine (3) + Two-Carbon Synthon (2) | γ-amino-α,β-unsaturated esters + arynes | Transition-metal-free |

| [4+1] Cycloaddition | o-Vinylaniline (4) + Carbene Source (1) | Hydroxyallyl anilines + sulfoxonium ylides | Iridium catalyst |

| [4+1] Cycloaddition | o-Acylaniline (4) + Diazo Compound (1) | o-Acylanilines + 3-diazoindoline-2-imines | Rhodium catalyst |

Regioselective Introduction of Halogen Substituents on the Indoline Core

The precise placement of halogen atoms, particularly fluorine and iodine, on the indoline ring is critical for modulating the pharmacological properties of the final molecule. The synthesis of this compound necessitates distinct strategies for introducing each halogen at the correct position.

Strategies for Fluorination at C5 Position

The introduction of a fluorine atom at the C5 position of the indoline nucleus can be achieved through two primary strategies: by incorporating the fluorine atom into the starting materials before ring formation, or by directly fluorinating the pre-formed indoline ring.

A robust and widely used strategy for the synthesis of 5-fluoroindoline derivatives is to begin with an aniline precursor that already contains a fluorine atom at the desired position. This approach leverages the vast number of commercially available fluorinated anilines. For the synthesis of a 5-fluoroindoline, one would typically start with 4-fluoroaniline (B128567) or a derivative thereof.

The synthesis proceeds by first elaborating the aniline into a suitable precursor for one of the cyclization methods described above (e.g., acid-mediated or reductive cyclization). For example, 4-fluoroaniline can be alkylated or acylated to introduce the side chain necessary for ring closure. The subsequent cyclization reaction then directly yields the 5-fluoroindoline scaffold. This method is advantageous because it avoids potential issues with regioselectivity that can arise during the fluorination of an existing indoline ring and benefits from predictable reaction pathways. Patents describing the preparation of fluorinated anilines often involve diazotization of an aniline followed by treatment with an azide (B81097) and subsequent reaction with hydrogen fluoride (B91410), providing a route to these crucial starting materials. google.com

Direct C-H fluorination is a more modern and atom-economical approach that involves the selective replacement of a C-H bond with a C-F bond on a pre-existing indoline or indole scaffold. This strategy avoids the need for pre-functionalized starting materials but presents a significant challenge in controlling the regioselectivity. The C5 position of indoline is often electronically favored for electrophilic substitution, making it a viable target for direct fluorination.

Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are commonly employed for this purpose. rsc.orgscispace.com The reaction often requires a catalyst to achieve high selectivity and yield. Metal-free conditions have been developed for the C5-regioselective C–H fluorination of 8-aminoquinoline (B160924) amides, where Selectfluor is used in the presence of an acid additive. rsc.orgscispace.com While this example involves a directing group, it highlights the feasibility of targeting the C5 position. Another approach involves organic photoredox catalysis, which can enable the direct C-H fluorination of arenes and heterocycles with fluoride ions. nih.gov These methods represent the cutting edge of organofluorine chemistry, offering potentially more efficient routes to fluorinated indolines.

Table 4: Comparison of C5-Fluorination Strategies

| Strategy | Description | Advantages | Challenges |

| Pre-functionalization | Fluorine is present on the aniline starting material before cyclization. | High regioselectivity, predictable outcomes, use of common starting materials. | May require longer synthetic sequences to prepare the initial precursor. |

| Direct C-H Fluorination | A C-H bond at the C5 position is directly converted to a C-F bond. | Atom-economical, potentially shorter routes. | Controlling regioselectivity can be difficult, may require specialized reagents or catalysts. |

Strategies for Iodination at C7 Position

Achieving iodination specifically at the C7 position of the indoline ring is a significant synthetic hurdle, particularly in the presence of other substituents. The electronic nature of the indoline ring, with its electron-rich aromatic system, typically favors electrophilic substitution at the C5 position. Directing this substitution to the sterically more hindered C7 position requires specialized strategies, which can be broadly categorized into two approaches: building the ring from a pre-functionalized precursor or direct functionalization of a pre-formed indoline scaffold.

One of the most reliable methods for ensuring the final placement of iodine at the C7 position is to begin with an aniline precursor where the iodine is already in the correct position. This approach transforms the challenge from a regioselective aromatic substitution to a cyclization reaction. The synthesis of the target indoline would conceptually start from a 2-iodoaniline (B362364) derivative.

A general strategy involves the use of 2-iodoanilines, which can be prepared via methods like the decarboxylative iodination of anthranilic acids. rsc.org For the synthesis of this compound, a hypothetical starting material would be 4-fluoro-2-iodoaniline. This precursor could then be elaborated into the indoline ring through several established methods. For instance, palladium-catalyzed reactions of 2-iodoanilines with molecules containing two carbon units can lead to the formation of the indole or indoline core. organic-chemistry.org Another approach involves the Sonogashira coupling of a 2-iodoaniline with a suitable terminal alkyne, followed by cyclization to form the indole skeleton, which can subsequently be reduced to the indoline. researchgate.net

Table 1: Synthetic Approaches via Pre-functionalized Anilines

| Starting Material | Key Transformation | Product Scaffold |

|---|---|---|

| 2-Iodoaniline | Palladium-catalyzed cyclization | Indoline/Indole |

| 2-Iodoaniline | Sonogashira coupling & cyclization | Indole |

This precursor-based strategy offers excellent control over the iodine position, circumventing the regioselectivity issues associated with direct iodination of the indoline ring.

Direct iodination of a pre-existing 5-fluoroindoline presents a more atom-economical but regiochemically complex challenge. The inherent electronic properties of the indoline ring system, influenced by the activating amino group, direct electrophiles primarily to the para-position (C5). The fluorine atom at C5 further complicates the electronic landscape. To achieve iodination at C7, the directing influence of the indoline nitrogen must be harnessed.

This is typically accomplished by installing a directing group on the nitrogen atom. Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. For example, iridium-catalyzed C-H amination has been used to achieve regioselective functionalization at the C7 position of indolines. acs.org This demonstrates that with an appropriate directing group and catalyst system, reactivity can be guided to the sterically hindered C7 position. Chiral rhodium complexes have also been employed for the enantioselective C-H functionalization of indolines at C7, highlighting the potential for precise control. nih.gov

While direct C7 iodination methods are less commonly reported than amination or arylation, the principles of directing group-assisted C-H activation could be applied. A suitable N-directing group (e.g., picolinamide, pyrimidine) could chelate to a metal catalyst, positioning it to activate the adjacent C7-H bond for subsequent iodination with an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.net

Control of Regioselectivity in Multi-substituted Indoline Synthesis

Synthesizing a molecule with a specific 1,2,3,4-substitution pattern on a benzene (B151609) ring, such as this compound, requires careful orchestration of directing group effects. The challenge lies in introducing three different groups—an annulated amine, a fluorine atom, and an iodine atom—at specific positions.

The regiochemical outcome of electrophilic aromatic substitution is governed by the combined electronic and steric effects of the substituents already present on the ring.

Amino Group (Indoline Nitrogen): As a powerful ortho-, para-director, it strongly activates the C5 and C7 positions. In the absence of other factors, substitution at the sterically less hindered C5 position is heavily favored.

Fluorine Atom: As an ortho-, para-director but a deactivating group (via induction), a fluorine at C5 would direct incoming electrophiles to the C4 and C6 positions.

Iodine Atom: Similar to fluorine, it is an ortho-, para-directing but deactivating group.

In the direct iodination of 5-fluoroindoline, the powerful activating effect of the nitrogen would dominate, leading to a mixture of products with a likely preference for C6 iodination due to the directing effects of both the nitrogen (ortho) and fluorine (ortho). Achieving C7 iodination is therefore highly unlikely without a directing group on the nitrogen to override these innate electronic preferences.

Therefore, the most viable strategies for controlling regioselectivity rely on either a stepwise construction from a pre-functionalized aniline or the use of a removable directing group on the indoline nitrogen to force C-H activation and subsequent iodination at the C7 position. acs.orgnih.gov For instance, a synthetic sequence might involve the protection and C7-lithiation/iodination of 5-fluoroindoline, or a directed C-H activation/iodination protocol.

Stereoselective Synthesis of this compound Derivatives

Introducing stereocenters into the this compound scaffold is crucial for developing chiral ligands, catalysts, and therapeutic agents. This can be achieved through enantioselective methods to create chiral indolines or through diastereoselective reactions to form more complex polycyclic systems.

The creation of chiral indolines, typically with a stereocenter at the C2 or C3 position, is most commonly achieved through the asymmetric reduction of a corresponding indole or 3H-indole precursor.

One prominent method is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. Using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source, various substituted 3H-indoles can be reduced to optically active indolines with high enantioselectivities. organic-chemistry.org This metal-free approach offers mild conditions and tolerance for a range of substituents.

Alternatively, transition metal-catalyzed asymmetric hydrogenation provides a powerful route. Rhodium complexes with chiral phosphine (B1218219) ligands, for example, can effectively catalyze the hydrogenation of substituted indoles to yield chiral indolines. Another advanced technique involves the enantioselective synthesis of indolines through C-H insertion reactions of donor/donor carbenes, which can construct densely substituted chiral five-membered rings with high levels of enantiomeric excess. nih.gov These methods could be applied to indole precursors bearing the requisite 5-fluoro and 7-iodo substitution pattern to generate enantiomerically enriched derivatives.

Table 2: Enantioselective Methods for Chiral Indoline Synthesis

| Method | Catalyst Type | Precursor | Key Feature |

|---|---|---|---|

| Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indole | Metal-free, mild conditions |

| C-H Insertion | Chiral Rhodium Complex | Diazo Precursor | Forms substituted chiral ring |

The this compound core can serve as a building block for more complex, polycyclic architectures. Controlling the diastereoselectivity during the formation of new rings fused to the indoline is paramount. Cycloaddition reactions are among the most powerful methods for this purpose.

1,3-dipolar cycloadditions, for example, can be used to construct spiro-oxindole-pyrrolidine systems with excellent regio- and diastereoselectivity. mdpi.comresearchgate.net In these reactions, an azomethine ylide generated in situ reacts with a dipolarophile, and the facial selectivity of the approach dictates the stereochemical outcome.

Dearomative cycloaddition reactions offer another sophisticated strategy. For instance, (4+3) cycloadditions between 3-alkenylindoles and oxyallyl cations can furnish complex cyclohepta[b]indoles with high diastereoselectivity. acs.org Similarly, dearomative (4+2) cycloadditions provide access to other fused systems. researchgate.net These reactions build significant molecular complexity in a single step, creating multiple stereocenters with a high degree of control, which is often dictated by the sterics and electronics of the reacting partners and the catalyst used. Such strategies could be employed using a derivative of 5-fluoro-7-iodoindole to create novel, complex, and stereochemically defined polycyclic alkaloids and related compounds. rsc.org

Chemical Reactivity and Functionalization of 5 Fluoro 7 Iodoindoline

Transformations Involving the C-I Bond

The carbon-iodine bond at the C7 position of 5-fluoro-7-iodoindoline is the most labile site for transformations, primarily due to its lower bond dissociation energy compared to the C-F bond. This reactivity is extensively exploited in cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the C7 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the C7 position of the indoline (B122111) core serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is a widely used method for the formation of aryl-aryl bonds. In the context of 7-iodoindoline (B15364983) derivatives, the Suzuki-Miyaura coupling allows for the introduction of a variety of aryl and heteroaryl groups at the C7 position. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other 7-iodoindoles. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be critical to achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in organic synthesis. For 7-iodoindoline derivatives, this reaction provides a direct route to 7-alkynylindolines. The catalytic system usually comprises a palladium complex, a copper(I) co-catalyst, and an amine base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction offers a versatile method for the vinylation of the C7 position of the indoline ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. The stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

| Cross-Coupling Reaction | Typical Reagents and Catalysts | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl-5-fluoroindoline |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Amine base (e.g., Et₃N) | 7-Alkynyl-5-fluoroindoline |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 7-Alkenyl-5-fluoroindoline |

Nucleophilic Displacement Reactions of the Iodide

Direct nucleophilic aromatic substitution (SNAr) of the iodide at the C7 position of this compound is generally challenging under standard conditions due to the electron-rich nature of the indoline ring. However, under specific conditions, such as with highly activated nucleophiles or through transition-metal-catalyzed processes, displacement of the iodide may be possible. More commonly, the iodide is first converted to a more reactive intermediate, for instance, through lithium-halogen exchange, to facilitate subsequent reaction with a nucleophile.

Reactions at the C-F Bond

The carbon-fluorine bond is significantly stronger than the carbon-iodine bond, making its selective activation a more formidable challenge. However, advancements in catalysis have provided methods for the functionalization of C-F bonds.

Selective Activation of the C-F Bond

The activation of the C-F bond in fluoroaromatic compounds can be achieved through various strategies, including the use of transition-metal complexes, strong Lewis acids, or frustrated Lewis pairs. These methods typically rely on the coordination of a metal or Lewis acid to the fluorine atom, which weakens the C-F bond and facilitates its cleavage. For this compound, selective activation of the C-F bond in the presence of the more reactive C-I bond would require carefully designed catalytic systems that exhibit high selectivity for the C-F bond. Such transformations are at the forefront of organofluorine chemistry research.

Functionalization at the Pyrroline (B1223166) Ring (C2, C3)

The pyrroline ring of the indoline core is also amenable to functionalization, primarily through electrophilic substitution reactions, although the reactivity is influenced by the substituents on the benzene (B151609) ring.

C-H Functionalization at C2 and C3 Positions

Transition-metal-catalyzed C-H activation is a primary strategy for functionalizing these positions. nih.gov Generally, for indole (B1671886) systems, C-H activation reactions tend to occur preferentially at the C2 or C3 position of the pyrrole (B145914) moiety. nih.gov For instance, with a directing group present at the C3-position, a metallacycle can form, leading to C2-functionalization. nih.gov While specific studies on this compound are not detailed in the provided search results, the general principles of indole chemistry suggest that this compound would be amenable to such transformations. The challenge lies in achieving regioselectivity between the C2 and C3 positions, which is often controlled by the choice of catalyst, directing group, and reaction conditions.

Table 1: General Strategies for C-H Functionalization of Indole Cores

| Position | Strategy | Catalyst System (Example) | Directing Group (Example) |

|---|---|---|---|

| C2 | Vicinal C-H activation | Palladium (Pd) | C3-Carbonyl |

| C3 | Inherent reactivity | Iron (Fe) | None (Direct alkylation) |

Reactivity of the Indoline Nitrogen Atom (N1)

N-Functionalization Strategies (e.g., Alkylation, Acylation)

The nitrogen atom (N1) of the indoline ring is a key handle for functionalization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and other N-functionalization strategies. These modifications are not only crucial for altering the biological properties of the molecule but also for directing subsequent reactions on the indoline core. nih.gov

N-alkylation and N-acylation reactions are standard procedures in heterocyclic chemistry. rsc.orgresearchgate.net For this compound, these reactions would proceed via the nucleophilic nitrogen attacking an electrophilic alkyl or acyl source. The choice of the group to be installed on the nitrogen is often strategic, serving as a protecting group or a directing group for further functionalization.

Role of N-Protecting Groups in Directing Regioselectivity

N-protecting groups are instrumental in controlling the regioselectivity of C-H functionalization reactions, particularly on the benzenoid ring of indoles and indolines. nih.govnih.gov The installation of a suitable directing group on the nitrogen atom can steer metal catalysts to activate specific C-H bonds that would otherwise be unreactive. nih.govresearchgate.net

For instance, bulky and electron-withdrawing directing groups on the nitrogen can facilitate C-H activation at the C7 position. researchgate.netnih.gov Studies on various indole systems have shown that N-pivaloyl or N-phosphinoyl groups can effectively direct palladium or rhodium catalysts to the C7 position. researchgate.net This strategy overcomes the inherent preference for functionalization at the C2 and C3 positions. The choice of the directing group is critical; for example, an N-P(O)tBu2 group has been used to direct C7 arylation with palladium catalysts. nih.gov This principle is directly applicable to this compound for modifying positions on the benzene ring.

Mechanistic Investigations in 5 Fluoro 7 Iodoindoline Chemistry

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing existing synthetic routes and designing novel transformations. For 5-fluoro-7-iodoindoline, mechanistic studies focus on both its formation and its subsequent chemical modifications.

Detailed Mechanistic Studies of Indoline (B122111) Formation

The synthesis of indolines, including halogenated derivatives like this compound, often involves the cyclization of substituted anilines. One prominent and mechanistically insightful approach is the nickel/photoredox dual-catalyzed synthesis of indolines from 2-iodoaniline (B362364) derivatives and alkenes. nih.govorganic-chemistry.orgnih.gov This method offers high regioselectivity for 3-substituted indoline products. organic-chemistry.orgmit.edu

Mechanistic investigations reveal a complex catalytic cycle that leverages multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)). organic-chemistry.org The key steps are proposed to be:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-iodoaniline precursor to a Ni(0) complex to form a Ni(II) species.

Alkene Insertion: The alkene then inserts into the Ni-aryl bond.

Oxidation to Ni(III): A crucial step involves the oxidation of the Ni(II) intermediate to a Ni(III) complex, facilitated by a photoredox catalyst. This oxidation is deemed necessary to enable the subsequent challenging C-N bond-forming reductive elimination. nih.govnih.govmit.edu

Reductive Elimination: The Ni(III) complex undergoes reductive elimination to form the indoline ring and a Ni(I) species.

Catalyst Regeneration: The photoredox catalyst then reduces the Ni(I) complex back to the active Ni(0) state, completing the catalytic cycle. nih.govorganic-chemistry.orgnih.gov

This dual catalytic system demonstrates the power of using photoredox catalysts as controlled single-electron transfer agents to access higher oxidation states of nickel, thereby enabling difficult bond formations. nih.govmit.edu

Mechanisms of Halogenation and Functionalization Reactions

Once formed, the iodine and fluorine atoms on the this compound ring direct its subsequent functionalization. The carbon-iodine bond is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

For instance, in a palladium-catalyzed Suzuki coupling, the mechanism would involve:

Oxidative Addition: The C-I bond of this compound oxidatively adds to a Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: A boronic acid or ester transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex are reductively eliminated to form the C-C coupled product, regenerating the Pd(0) catalyst.

The fluorine atom at the 5-position primarily exerts an electronic influence on the reactivity of the aromatic ring, affecting the rates of these mechanistic steps.

Role of Catalysts and Ligands in Reaction Control

Catalyst Design Principles for Regioselectivity and Stereoselectivity

In the synthesis of substituted indolines, achieving high regioselectivity is a significant challenge. Catalyst design plays a critical role in overcoming this. For example, in the Larock indole (B1671886) synthesis, which can be adapted for indoline formation, the use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to provide excellent regioselectivity in the reaction of o-haloanilines with alkynes. rsc.org The steric and electronic properties of the NHC ligand can be tuned to direct the insertion of the alkyne in a specific orientation, thereby controlling the final substitution pattern of the indoline ring.

Similarly, in the nickel/photoredox dual catalysis for indoline synthesis, the choice of the nickel precursor and the photoredox catalyst is crucial for achieving high yields and selectivities. organic-chemistry.org While the provided research primarily focuses on regioselectivity in the context of forming 3-substituted indolines from terminal alkenes, the principles of catalyst control are broadly applicable. nih.govorganic-chemistry.orgmit.edu For reactions involving prochiral substrates, the design of chiral catalysts, often incorporating chiral ligands, would be essential to induce stereoselectivity.

Table 1: Catalyst Systems for Regioselective Indoline Synthesis

| Catalyst System | Reaction Type | Role of Catalyst | Outcome |

| Nickel/Photoredox | Annulation of 2-iodoanilines and alkenes | Enables C-N bond formation via Ni(III) intermediate | High regioselectivity for 3-substituted indolines nih.govorganic-chemistry.orgmit.edu |

| NHC-Palladium | Larock Indole/Indoline Synthesis | Controls regioselectivity of alkyne insertion | High regioselectivity for 2,3-disubstituted indoles rsc.org |

Ligand Effects on Reaction Efficiency and Selectivity

Ligands are not merely spectators in a catalytic cycle; they are integral to the catalyst's performance. They can influence the solubility, stability, and reactivity of the metal center. In the context of this compound chemistry, ligands can:

Modulate Electronic Properties: Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, affecting the rates of oxidative addition and reductive elimination.

Influence Steric Environment: Bulky ligands can create a specific steric environment around the metal, which can be exploited to control regioselectivity and, in the case of chiral ligands, enantioselectivity.

In the nickel-catalyzed indoline synthesis, the use of an N-heterocyclic carbene (NHC) ligand is implied as part of the nickel catalytic system, which is known to form stable and active catalysts. nih.gov The interaction between the chosen ligand and the nickel center is critical for facilitating the key steps of the catalytic cycle and ensuring high reaction efficiency.

Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the provided search results, the principles of these studies are crucial for a deep mechanistic understanding.

Kinetic studies would involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, and ligand) to determine the rate law of the reaction. This information can help to identify the rate-determining step of the catalytic cycle and provide evidence for the proposed intermediates. For example, a kinetic study of a palladium-catalyzed cross-coupling reaction involving this compound could reveal whether oxidative addition or reductive elimination is the slowest step, thereby guiding efforts to optimize the catalyst system.

While direct experimental data for this compound is sparse in the public domain, the mechanistic principles derived from related systems provide a strong framework for understanding its chemical behavior and for designing new, efficient, and selective transformations.

Kinetic Isotope Effects in Indoline Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step and the structure of the transition state in a chemical reaction. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kL/kH). wikipedia.org In the context of this compound chemistry, KIE studies, particularly deuterium (B1214612) labeling (H/D exchange), can provide valuable information about bond-breaking and bond-forming events.

While specific experimental KIE data for this compound is not extensively documented in the literature, we can infer potential applications based on studies of related indole and indoline systems. For instance, in reactions involving C-H bond activation at the benzene (B151609) ring of the indoline scaffold, a primary KIE (kH/kD > 1) would be expected if this bond cleavage is part of the rate-determining step. consensus.appnih.gov This is particularly relevant for transition-metal-catalyzed C-H functionalization reactions. consensus.appnih.gov

Conversely, secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at a particular atom between the ground state and the transition state. wikipedia.org For example, an inverse KIE (kH/kD < 1) might be observed in reactions where an sp2-hybridized carbon in a precursor is converted to an sp3-hybridized carbon in the transition state.

Computational studies on substituted indolin-2-ones and indole-3-carboxylic acids have demonstrated the viability of calculating KIEs to understand reaction mechanisms, such as proton transfer. ic.ac.uk These studies show that the magnitude of the KIE can be influenced by the electronic nature of the substituents on the indole ring. ic.ac.uk For this compound, the electron-withdrawing nature of the fluorine and iodine atoms would likely influence the KIE in reactions involving the indoline core.

To illustrate the potential insights from KIE studies, the following hypothetical data table outlines expected KIE values for different proposed reaction steps in the transformation of this compound.

| Reaction Step | Isotopic Substitution | Expected kH/kD | Interpretation |

|---|---|---|---|

| N-H Bond Cleavage | N-H vs. N-D | 3 - 7 | Primary KIE; N-H bond breaking is likely in the rate-determining step. |

| C4-H Bond Activation | C4-H vs. C4-D | 2 - 5 | Primary KIE; C-H bond activation at the C4 position is part of the rate-determining step. |

| Electrophilic Attack at C6 | - | ~1 | No significant KIE expected if C-H bond breaking is not involved in the rate-determining step. |

| Nucleophilic Addition to an Intermediate | - | <1 | Inverse secondary KIE may suggest a change from sp2 to sp3 hybridization at the reaction center in the transition state. |

Energy Landscape Analysis of Reaction Intermediates

Energy landscape analysis, typically performed using computational quantum chemistry methods, is a powerful approach to map out the potential energy surface of a reaction. This analysis helps to identify the structures and relative energies of reactants, transition states, intermediates, and products. For this compound, such studies are instrumental in predicting reaction feasibility, regioselectivity, and potential side reactions.

The reactivity of indoline derivatives is influenced by the substitution pattern on both the pyrroline (B1223166) and benzene rings. In the case of this compound, the fluorine and iodine substituents will have a significant impact on the energy landscape of its reactions. For instance, in electrophilic aromatic substitution reactions, the positions of the fluorine and iodine atoms will direct incoming electrophiles and influence the stability of the resulting Wheland intermediates. ic.ac.ukrogue-scholar.org

Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the activation energies for different reaction pathways. mdpi.comresearchgate.net For example, in a palladium-catalyzed cross-coupling reaction at the C7-I bond, computational analysis could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-limiting step of the catalytic cycle.

Furthermore, energy landscape analysis can rationalize the observed regioselectivity in reactions such as C-H functionalization. Theoretical studies on the C-H functionalization of indoles and indolines have shown that the preferred site of reaction (e.g., C2, C4, or C7) is determined by the relative energies of the corresponding transition states. consensus.appnih.gov

Below is a hypothetical data table summarizing the calculated relative energies of potential intermediates in a representative transformation of this compound, illustrating how energy landscape analysis can inform mechanistic understanding.

| Intermediate | Description | Relative Energy (kcal/mol) | Implication |

|---|---|---|---|

| Reactant | This compound | 0.0 | Reference energy |

| Intermediate A | Sigma-complex from electrophilic attack at C4 | +15.2 | Potential pathway, but higher in energy |

| Intermediate B | Sigma-complex from electrophilic attack at C6 | +12.5 | More stable than attack at C4, suggesting C6 is a more favorable site. |

| Transition State 1 | Transition state leading to Intermediate B | +22.8 | Activation barrier for the formation of the more stable intermediate. |

| Product | 6-substituted-5-fluoro-7-iodoindoline | -5.7 | The overall reaction is thermodynamically favorable. |

Computational and Theoretical Studies of 5 Fluoro 7 Iodoindoline

Electronic Structure Analysis

To analyze the electronic structure of 5-Fluoro-7-iodoindoline, a series of quantum chemical calculations would be required.

Spectroscopic Parameter Prediction

Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization of a compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method for 1H, 13C, 19F NMR)Theoretical calculations of NMR chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The GIAO method would be used to calculate the isotropic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in this compound. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be directly compared with experimental NMR data to validate the structure and assign spectral peaks.

Without specific studies on this compound, the tables of computational data requested in the prompt cannot be generated. The creation of such data would be the result of original research in the field of computational chemistry.

Based on a comprehensive search of available resources, specific computational and theoretical studies focusing solely on the chemical compound “this compound” are not present in the accessible scientific literature. The detailed research findings required to populate the requested sections and subsections—including predictive data for vibrational and UV-Vis spectroscopy, reaction mechanism modeling, and solvent effect analyses for this particular molecule—are not available.

Therefore, it is not possible to generate the article with scientifically accurate, detailed findings and data tables as requested in the instructions. Methodologies for such computational studies are well-established for similar molecules, but specific results for this compound have not been published in the sources reviewed.

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 5-Fluoro-7-iodoindoline, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. The chemical shifts of the protons on the aromatic ring and the aliphatic indoline (B122111) core would confirm the substitution pattern. Spin-spin coupling patterns would reveal the connectivity between adjacent protons, for instance, the coupling between protons at the C2 and C3 positions of the indoline ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be indicative of their hybridization and electronic environment. The large electronegativity and mass of the iodine and fluorine substituents would induce significant shifts in the signals of the carbons to which they are attached (C7 and C5, respectively).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.org A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is highly sensitive to the electronic environment, confirming the presence and position of the fluorine substituent. wikipedia.orgnih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable structural information.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish definitive correlations between atoms. A COSY spectrum would map ¹H-¹H coupling networks, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between ¹H and ¹³C atoms, respectively, allowing for the unambiguous assignment of all proton and carbon signals.

Despite the utility of these techniques, specific, experimentally determined NMR data for this compound are not extensively available in the public domain as of this writing. The expected data, if determined, would be presented as follows:

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on N1 | Data not available | Data not available | Data not available |

| H on C2 (2H) | Data not available | Data not available | Data not available |

| H on C3 (2H) | Data not available | Data not available | Data not available |

| H on C4 | Data not available | Data not available | Data not available |

| H on C6 | Data not available | Data not available | Data not available |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C3a | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C7a | Data not available |

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) |

| F on C5 | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the indoline ring, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F and C-I stretching vibrations would also be present, typically in the fingerprint region below 1400 cm⁻¹, providing direct evidence for the halogen substituents.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic C=C stretching and ring breathing modes often give rise to strong Raman signals. While specific experimental IR and Raman spectra for this compound are not readily found in published literature, the expected characteristic vibrational frequencies are tabulated below.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Indoline) | Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-N | Stretching | 1250 - 1350 | IR |

| C-F | Stretching | 1000 - 1400 | IR |

| C-I | Stretching | 500 - 600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. nih.govlongdom.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique molecular formula.

For this compound (C₈H₇FIN), HRMS would be used to measure the exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The experimentally measured mass would then be compared to the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, fluorine, iodine, and nitrogen. A match within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula. The distinct isotopic pattern of iodine would also be observable.

Detailed research findings from HRMS analysis of this compound have not been identified in a review of current literature.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇FIN |

| Theoretical Exact Mass ([M]⁺) | 262.9680 u |

| Experimentally Determined Mass | Data not available |

| Mass Error (ppm) | Data not available |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This analysis would confirm the planarity of the aromatic portion of the molecule and the conformation of the five-membered indoline ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing arrangement. For chiral molecules, this technique can also determine the absolute stereochemistry, though this compound is achiral.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 5-Fluoro-7-iodoindoline?

- Methodological Answer : Prioritize halogenation sequence and regioselectivity. Fluorine is typically introduced via electrophilic substitution (e.g., using Selectfluor), while iodine can be added via iodocyclization or cross-coupling reactions (e.g., Suzuki-Miyaura). Ensure compatibility of protecting groups with halogenation conditions. Characterization requires H/C NMR, HRMS, and elemental analysis to confirm substitution patterns and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : F NMR to confirm fluorine incorporation (δ ≈ -120 to -150 ppm for aromatic F) and H NMR to resolve J-coupling between fluorine and adjacent protons.

- Mass Spectrometry : HRMS to validate molecular ion peaks and isotopic patterns (iodine has a distinct I signature).

- X-ray Crystallography : Resolve steric effects of bulky iodine and fluorine in the indoline core .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Compare retention times and purity against fresh samples. Note iodine’s susceptibility to radical-mediated decomposition .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Impurity Artifacts : Trace byproducts (e.g., dehalogenated species) may skew bioassay results. Use preparative HPLC to isolate pure fractions.

- Assay Variability : Standardize cell-based assays with positive/negative controls (e.g., IC values for kinase inhibition). Validate findings across multiple cell lines .

- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data with literature .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on halogen bonding between iodine and active-site residues (e.g., backbone carbonyls).

- Site-Directed Mutagenesis : Validate binding hypotheses by mutating predicted interaction sites in the target enzyme .

Q. How can researchers optimize reaction yields for this compound derivatives with electron-withdrawing substituents?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. copper catalysts for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may increase side reactions.

- Microwave Assistance : Reduce reaction times and improve regioselectivity in halogenation steps .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC/IC.

- Error Propagation : Report 95% confidence intervals for potency values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers present contradictory crystallographic data for this compound derivatives?

- Methodological Answer :

- Comparative Tables : Highlight bond lengths/angles (e.g., C-I vs. C-F distances) across studies.

- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and compare with experimental data.

- Discussion Focus : Address solvent/packing effects influencing crystallographic outcomes .

Tables for Key Data

Table 1 : Common Synthetic Routes for this compound Derivatives

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, CHCN, 80°C | 65–75 | |

| Iodocyclization | I, DMF, 120°C | 50–60 | |

| Cross-Coupling | Pd(OAc), KCO | 70–85 |

Table 2 : Bioactivity Data for this compound Against Common Targets

| Target | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| Kinase X | 12 ± 3 | Fluorescence | |

| Receptor Y | 450 ± 50 | Radioligand | |

| Enzyme Z | 25 ± 5 | Colorimetric |

Guidance for Literature Review

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.